Direct Comparison of Oligonucleotide Conjugation Yields Using 4-Carboxybenzenesulfonazide Esters
In a head-to-head comparison of activated esters derived from 4‑carboxybenzenesulfonyl azide, the pentafluorophenyl ester (B) enabled efficient single conjugation at the 5′‑terminal internucleotidic phosphate, whereas the 4‑nitrophenyl ester (C) gave significantly lower yields [1]. The weakly activated pentafluorobenzyl ester (D) uniquely permitted exhaustive modification of every phosphate position, a feat unattainable with benzenesulfonyl azide or tosyl azide due to their lack of a carboxyl handle for ester activation [1].
| Evidence Dimension | Oligonucleotide conjugation yield and modification extent |
|---|---|
| Target Compound Data | Pentafluorophenyl ester (B): good yields for single conjugation; Pentafluorobenzyl ester (D): exhaustive multi‑site modification |
| Comparator Or Baseline | 4‑Nitrophenyl ester (C): lower yields than B; benzenesulfonyl azide: cannot be activated for amide conjugation |
| Quantified Difference | Ester B outperforms ester C; ester D achieves complete multi‑site modification, unlike any non‑carboxyl sulfonyl azide |
| Conditions | Solid‑phase Staudinger reaction on controlled pore glass (CPG) followed by amide coupling with primary amines |
Why This Matters
Procurement of 4‑carboxybenzenesulfonazide eliminates the need for separate carboxyl‑introduction steps and enables tunable conjugation density via ester activation, a capability absent in simpler sulfonyl azides.
- [1] Ryazantsev, D. Y., et al. (2024). A Convenient Oligonucleotide Conjugation via Tandem Staudinger Reaction and Amide Bond Formation at the Internucleotidic Phosphate Position. International Journal of Molecular Sciences, 25(4), 2007. View Source
